molecular formula C7H3BrFNS B8064628 6-Bromo-5-fluorobenzo[d]thiazole

6-Bromo-5-fluorobenzo[d]thiazole

Cat. No.: B8064628
M. Wt: 232.07 g/mol
InChI Key: DXCZKPGXLMNWJV-UHFFFAOYSA-N
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Description

6-Bromo-5-fluorobenzo[d]thiazole (CAS 1022151-31-0) is a high-value fluorinated and brominated heterocyclic building block primarily utilized in medicinal chemistry and pharmaceutical research. This compound features the privileged 1,3-benzothiazole scaffold, a structure recognized for its wide spectrum of biological activities and presence in numerous FDA-approved drugs . The strategic bromo and fluoro substituents on the benzothiazole core make this compound a versatile intermediate for further synthetic elaboration, particularly via metal-catalyzed cross-coupling reactions, to generate novel derivatives for biological screening . Researchers value this compound for developing new therapeutic agents. The benzothiazole nucleus is a known pharmacophore in antimicrobial , anticancer , and antidiabetic research . Specifically, novel benzothiazole hybrids have demonstrated significant potential as inhibitors of metabolic enzymes like α-amylase and α-glucosidase, making them valuable leads in the search for new treatments for Type 2 diabetes mellitus . Furthermore, its utility extends to materials science as a building block for more complex molecular architectures. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-5-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCZKPGXLMNWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Electrophilic substitution occurs at the 6-position due to the electron-donating effects of the thiazole nitrogen, which activates the para position relative to the fluorine substituent. Bromine reacts preferentially at this site, forming this compound.

Typical Protocol:

  • Reagents : 5-Fluorobenzo[d]thiazole (1 equiv), Br₂ (1.2 equiv), dichloromethane (DCM) solvent.

  • Conditions : Stirring at 0–5°C for 12–24 hours under inert atmosphere.

  • Workup : Quench excess Br₂ with sodium thiosulfate, extract with DCM, and dry over anhydrous Na₂SO₄.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) yields the product as a white solid.

Key Considerations :

  • Excess bromine may lead to di-substitution or oxidation byproducts.

  • Lower temperatures (0°C) favor mono-bromination, while higher temperatures risk side reactions.

Multi-Step Halogenation Approaches

For substrates lacking pre-installed fluorine, sequential halogenation is necessary. This involves fluorination followed by bromination, though the reverse order is less common due to fluorine’s strong electronegativity.

Step 1: Fluorination of Benzo[d]thiazole

Electrophilic fluorination using Selectfluor® or xenon difluoride (XeF₂) introduces fluorine at the 5-position.

Example Protocol:

  • Reagents : Benzo[d]thiazole (1 equiv), Selectfluor® (1.5 equiv), acetonitrile solvent.

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : ~60–70% after recrystallization (ethanol/water).

Step 2: Bromination

The fluorinated intermediate is then brominated as described in Section 1.

Advantages :

  • Enables synthesis from commercially available benzo[d]thiazole.

  • Flexibility in modifying halogen positions.

Limitations :

  • Lower overall yield due to multi-step process.

  • Requires rigorous purification after each step.

Catalytic Bromination Strategies

Lewis acid catalysts, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), enhance bromination efficiency and regioselectivity.

Protocol with FeCl₃:

  • Reagents : 5-Fluorobenzo[d]thiazole (1 equiv), NBS (1.1 equiv), FeCl₃ (10 mol%), DCM.

  • Conditions : Room temperature, 4–6 hours.

  • Yield : ~75–85% after purification.

Mechanistic Insight :
FeCl₃ polarizes the NBS, generating Br⁺ electrophiles that target the electron-rich 6-position.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. Adapted from methods for analogous thiazoles:

Protocol:

  • Reagents : 5-Fluorobenzo[d]thiazole (1 equiv), NBS (1.1 equiv), acetonitrile.

  • Conditions : Microwave irradiation (100 W, 80°C) for 15 minutes.

  • Yield : ~70% after column chromatography.

Benefits :

  • Energy-efficient and scalable.

  • Minimizes thermal degradation.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients removes unreacted starting materials and byproducts.

  • Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, Ar-H), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H).

  • HRMS : m/z calcd for C₇H₃BrFNS [M+H]⁺: 231.92, found: 231.91.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Direct BrominationBr₂, 0°C, 12h60–70%Simple, one-stepHazardous reagents, moderate yield
Catalytic BrominationNBS, FeCl₃, RT, 4h75–85%Higher yield, regioselectiveCatalyst removal required
Microwave-AssistedNBS, MW, 15min70%Rapid, energy-efficientSpecialized equipment needed

Challenges and Optimization Strategies

Key Challenges:

  • Regioselectivity : Competing bromination at the 4- or 7-positions.

  • Byproduct Formation : Over-bromination or oxidation under harsh conditions.

Optimization Strategies:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.

  • Catalyst Loading : 5–10 mol% FeCl₃ balances reactivity and ease of purification.

  • Temperature Control : Gradual addition of bromine at 0°C minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluorobenzo[d]thiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound-2-oxide.

  • Reduction: Reduction reactions can lead to the formation of this compound-2-thiol.

  • Substitution: Substitution reactions at the bromine or fluorine positions can yield a variety of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and potassium fluoride (KF) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound-2-oxide

  • Reduction Products: this compound-2-thiol

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-5-fluorobenzo[d]thiazole is primarily recognized for its role as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in treating various diseases due to their biological activity:

  • Antimicrobial Activity : Numerous studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with thiazole rings are known to possess antibacterial and antifungal activities, making them candidates for developing new antibiotics .
  • Anticancer Properties : Research has indicated that certain derivatives can inhibit cancer cell proliferation. For example, synthesized hybrids incorporating 6-bromo derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is essential for predicting drug-drug interactions and optimizing therapeutic regimens.

Biological Studies

In biological research, this compound is utilized for exploring various biochemical pathways:

  • Receptor Binding Studies : The compound has been employed in studies focusing on receptor interactions, particularly in the context of selective ligands for specific receptors such as OX1R, which is relevant for sleep disorders .
  • Cellular Signaling Pathways : Investigations into how this compound influences cellular signaling pathways can provide insights into its potential therapeutic effects and mechanisms of action.

Materials Science

Beyond medicinal applications, this compound finds utility in materials science:

  • Organic Semiconductors : Its derivatives are explored for use in organic electronic devices due to their favorable electronic properties.
  • Light Emitting Diodes (LEDs) : The compound's unique electronic characteristics make it suitable for developing advanced materials like LEDs, enhancing their efficiency and performance.

Agriculture

The potential agricultural applications of this compound include:

  • Pesticide Development : Due to its biological activity, the compound is being investigated for its effectiveness as a pesticide or herbicide, targeting specific pests while minimizing environmental impact.

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

StudyFocusFindings
Lączkowski et al. (2021)Antimicrobial ActivityIdentified potent thiazole derivatives with activity against MRSA strains .
Gençer et al. (2020)CytotoxicitySynthesized new thiazole derivatives showing significant cytotoxicity against cancer cell lines .
PMC Article (2021)Pharmacological ReviewDiscussed various thiazole derivatives' roles as bioactive compounds with multiple therapeutic potentials .

Mechanism of Action

The mechanism by which 6-Bromo-5-fluorobenzo[d]thiazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects

  • Halogen Position and Size: Bromine at position 6 (as in 6-bromo derivatives) may increase steric bulk compared to smaller halogens like chlorine. Fluorine at position 5 contributes to electronegativity, altering charge distribution. In thiazole derivative 11 (), fluorinated analogs showed a lower HOMO-LUMO gap (3.85 eV vs. 4.20 eV in non-fluorinated derivative 6), enhancing reactivity .

Molecular Geometry

  • Optimized Structures :
    • Thiazole derivative 11 () exhibited a planar geometry with delocalized electron density, a feature common to bioactive thiazoles. Similar planar structures in bromo/fluoro-substituted thiazoles could facilitate π-π stacking in protein binding .

Substitution Reactions

  • Bromine Reactivity :
    • Bromine in thiazoles is highly reactive toward nucleophilic substitution. For instance, 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes substitution with secondary amines (), suggesting that the bromine in 6-bromo-5-fluorobenzo[d]thiazole could be similarly functionalized .

Antimicrobial Activity

  • Potency Against Resistant Strains :
    • Thiazole compound 2 () demonstrated superior activity against MRSA and VRSA compared to vancomycin, reducing biofilm mass by 60–70%. Fluorinated and brominated thiazoles, such as 6-bromo-5-fluoro derivatives, may exhibit enhanced membrane penetration due to halogen-induced lipophilicity .

Anticancer Activity

  • Moderate Efficacy :
    • Thiazole derivatives 6 and 11 () showed moderate anticancer activity, with IC₅₀ values in the micromolar range. The lower HOMO-LUMO gap in fluorinated derivative 11 suggests improved electron-transfer efficiency, a trait that could extend to this compound .

Physical and Chemical Properties

Key Parameters (Inferred from Analogs)

Property This compound (Inferred) 6-Bromo-5-fluorobenzo[d]isothiazole-3-carboxylic acid () 2-Bromo-5-(difluoromethyl)thiazole ()
Molecular Weight ~230–250 g/mol 283.0 g/mol 214.03 g/mol
Boiling Point ~300–350°C 337.1°C (predicted) Not reported
Density ~1.8–2.0 g/cm³ 1.983 g/cm³ Not reported
pKa ~4.0–4.5 4.14 Not reported

Data Tables

Table 1: Structural and Electronic Comparison of Selected Thiazoles

Compound Name Substituents HOMO-LUMO Gap (eV) Biological Activity Reference
This compound Br (6), F (5) Not reported Inferred antimicrobial -
Thiazole derivative 11 () Fluorinated side chain 3.85 Moderate anticancer
4-Bromo-2-methylbenzo[d]thiazole () Br (4), CH₃ (2) Not reported Not reported
Compound 2 () Bromo/fluorinated Not reported Potent anti-MRSA

Biological Activity

6-Bromo-5-fluorobenzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula: C7H3BrFNS
  • Molecular Weight: 232.07 g/mol
  • CAS Number: 1022151-31-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition: It has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions.
  • Antimicrobial Activity: The compound exhibits notable antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria. Studies indicate that it may disrupt bacterial quorum sensing, thereby reducing biofilm formation and virulence.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Description Reference
AntimicrobialEffective against various bacteria including E. coli and S. aureus; inhibits biofilm formation.
AnticancerPotential as an anticancer agent; studies suggest it may inhibit tumor growth in specific cancer cell lines.
Enzyme InhibitionInhibits cytochrome P450 enzymes affecting drug metabolism.
AntifungalExhibits activity against fungal strains such as Candida albicans.

Antimicrobial Studies

Research conducted on the compound's antimicrobial properties demonstrated its effectiveness in inhibiting bacterial growth. For instance, a study utilizing the disk diffusion method revealed a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Research

In vitro studies have shown that this compound derivatives exhibit cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer), HEPG-2 (liver cancer), and MCF-7 (breast cancer). The most potent derivatives demonstrated IC50 values in the low micromolar range, suggesting promising anticancer properties .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name Structural Features Unique Aspects
2-Chloro-5-fluorobenzo[d]thiazoleChlorine and fluorine substituentsExhibits strong antimicrobial activity
5-Bromo-2-fluorobenzo[d]thiazoleBromine and fluorineKnown for anticancer properties
6-Fluorobenzo[d]thiazoleFluorine substituent onlyRetains some biological activity

This comparison highlights how specific substitutions can lead to unique biological activities, emphasizing the importance of structural modifications in drug design.

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